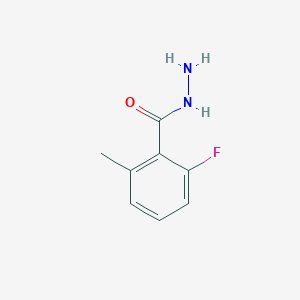

2-Fluoro-6-methylbenzohydrazide

Description

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-fluoro-6-methylbenzohydrazide |

InChI |

InChI=1S/C8H9FN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

HNYZGIVBBKMNJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of 2-Fluoro-6-methylbenzoyl Derivatives

A common and direct method to prepare benzohydrazides involves the reaction of the corresponding ester or acid chloride with hydrazine hydrate. For 2-fluoro-6-methylbenzohydrazide, the typical procedure is:

Step 1: Conversion of 2-fluoro-6-methylbenzoic acid to its methyl ester or acid chloride.

Step 2: Treatment of the ester or acid chloride with hydrazine hydrate in an appropriate solvent (e.g., tetrahydrofuran or ethanol) under controlled temperature.

Step 3: Work-up involving extraction, pH adjustment, and recrystallization to isolate pure 2-fluoro-6-methylbenzohydrazide.

This method is supported by analogous procedures described in patents for related fluorinated benzoic acid derivatives, where hydrazine hydrate reacts with esters to yield hydrazides in good yields (typically 70–90%).

Synthesis via Benzaldehyde Hydrazone Formation and Oxidation

An alternative approach involves:

Step 1: Condensation of 2-fluoro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

Step 2: Oxidation or rearrangement of the hydrazone to the benzohydrazide.

This method is less common but can be useful when starting from benzaldehyde derivatives. The reaction conditions typically involve refluxing in methanol or ethanol with hydrazine hydrate, followed by purification steps.

Multi-Step Synthesis Including Protection and Functional Group Transformations

In complex synthetic schemes, 2-fluoro-6-methylbenzohydrazide may be prepared as an intermediate through:

Step 1: Synthesis of fluorinated benzoxazole or related heterocycles via nitration, piperazinylation, and cyclization steps starting from fluorophenols or benzaldehydes.

Step 2: Subsequent hydrazinolysis or ring-opening reactions to yield the hydrazide functional group.

While these methods are more elaborate, they are useful for generating structurally diverse hydrazide derivatives for pharmaceutical research.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of fluorinated benzohydrazides analogous to 2-fluoro-6-methylbenzohydrazide:

Purification and Characterization

Purification: Column chromatography (silica gel) using cyclohexane/ethyl acetate mixtures or recrystallization from ethyl acetate or methanol-water mixtures are standard purification techniques.

Characterization: Confirmatory analyses include:

Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to verify aromatic and hydrazide protons and carbons.

Mass Spectrometry (MS) for molecular weight confirmation.

Melting point determination and elemental analysis for purity assessment.

For example, hydrazide products typically show characteristic signals around 10–11 ppm in ^1H NMR for the hydrazide NH proton and aromatic multiplets corresponding to the fluoromethyl-substituted benzene ring.

Summary and Recommendations

The preparation of 2-fluoro-6-methylbenzohydrazide is efficiently achieved via hydrazinolysis of the corresponding methyl ester or acid chloride derived from 2-fluoro-6-methylbenzoic acid. This method provides high yields and purity under mild conditions. Alternative routes involving benzaldehyde hydrazone intermediates or multi-step heterocyclic syntheses are available but are generally more complex.

For practical laboratory synthesis:

Start from commercially available 2-fluoro-6-methylbenzoic acid.

Convert to methyl ester or acid chloride under standard esterification or chlorination conditions.

React with hydrazine hydrate in tetrahydrofuran at low temperature with stirring for several hours.

Purify by recrystallization or chromatography.

This approach balances synthetic efficiency, yield, and product purity suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-6-methylbenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (–F) is electron-withdrawing, enhancing electrophilic reactivity, while methyl (–CH₃) and methoxy (–OCH₃) groups are electron-donating, influencing solubility and steric effects.

- Functional Group Diversity : Hydrazides (–CONHNH₂) enable metal coordination and Schiff base formation, whereas carboxylic acids (–COOH) are suited for salt formation or esterification .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Notes:

- Limited data exists for 2-Fluoro-6-methylbenzohydrazide, but analogous hydrazides typically exhibit moderate solubility in polar solvents due to hydrogen-bonding capability.

- The benzyloxy group in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde contributes to higher boiling points and lower aqueous solubility compared to hydroxylated analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.